(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1428331-36-5
VCID: VC2606455
InChI: InChI=1S/C7H10BrN3.2ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;;/h3,5,7,9H,1-2,4H2;2*1H/t7-;;/m1../s1
SMILES: C1CNCC1N2C=C(C=N2)Br.Cl.Cl
Molecular Formula: C7H12BrCl2N3
Molecular Weight: 289 g/mol

(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride

CAS No.: 1428331-36-5

Cat. No.: VC2606455

Molecular Formula: C7H12BrCl2N3

Molecular Weight: 289 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride - 1428331-36-5

Specification

CAS No. 1428331-36-5
Molecular Formula C7H12BrCl2N3
Molecular Weight 289 g/mol
IUPAC Name 4-bromo-1-[(3R)-pyrrolidin-3-yl]pyrazole;dihydrochloride
Standard InChI InChI=1S/C7H10BrN3.2ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;;/h3,5,7,9H,1-2,4H2;2*1H/t7-;;/m1../s1
Standard InChI Key TUUMNGZXDYQEQM-XCUBXKJBSA-N
Isomeric SMILES C1CNC[C@@H]1N2C=C(C=N2)Br.Cl.Cl
SMILES C1CNCC1N2C=C(C=N2)Br.Cl.Cl
Canonical SMILES C1CNCC1N2C=C(C=N2)Br.Cl.Cl

Introduction

Chemical Identity and Properties

(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride is a crystalline solid characterized by specific structural and physicochemical properties. The compound possesses a well-defined stereochemistry that distinguishes it from its enantiomeric counterpart.

Basic Identifiers

The primary identifiers for this compound are summarized in the following table:

ParameterValue
CAS Number1428331-36-5
Molecular FormulaC₇H₁₂BrCl₂N₃
Molecular Weight289.00 g/mol
PubChem CID86767524
Parent Compound CID86767303
Creation Date2015-02-07
Most Recent Modification2025-02-22

This compound represents the dihydrochloride salt form of the parent compound (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole .

Structural Representation and Identifiers

The structural characteristics of this compound can be defined through various chemical notations:

Identifier TypeValue
IUPAC Name4-bromo-1-[(3R)-pyrrolidin-3-yl]pyrazole;dihydrochloride
InChIInChI=1S/C7H10BrN3.2ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;;/h3,5,7,9H,1-2,4H2;2*1H/t7-;;/m1../s1
InChIKeyTUUMNGZXDYQEQM-XCUBXKJBSA-N
SMILESC1CNC[C@@H]1N2C=C(C=N2)Br.Cl.Cl

The compound features a pyrazole ring with a bromine atom at position 4, connected at position 1 to a pyrrolidine ring with R-configuration at the 3-position. The dihydrochloride component consists of two chloride ions associated with the basic nitrogen atoms .

Comparison with Related Compounds

To understand the unique properties of (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride, it is valuable to compare it with structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride1428331-36-5C₇H₁₂BrCl₂N₃289.00
(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (parent)1428331-33-2C₇H₁₀BrN₃216.08
(R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochlorideNot specifiedC₇H₁₁BrClN₃252.54
(S)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride2828444-32-0C₇H₁₁BrClN₃252.54
4-Bromo-1H-pyrazole2075-45-8C₃H₃BrN₂146.98

The comparison illustrates the structural variations between the dihydrochloride salt form, the monohydrochloride salt form, the free base (parent compound), and the opposite enantiomer .

SupplierCatalog NumberQuantity OptionsStatus
ReagentiaR009JZ0,1g1 gAvailable
ReagentiaR009JZ0,500mg500 mgAvailable
CYMIT QUÍMICA3D-DHC3313650 mg, 100 mg, 250 mg, 500 mg, 1 gDiscontinued

Pricing information indicates that the 1 g quantity from Reagentia is priced at approximately €1,346.00 (excluding VAT) .

Research Status and Future Directions

Research on (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride appears to be in its developmental stages, with potential applications emerging through studies of similar pyrazole derivatives.

Current Research Focus

Current research on pyrazole derivatives focuses on their potential as biologically active compounds, particularly as enzyme inhibitors and receptor modulators. The specific stereochemistry of (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride may provide unique binding properties that could be exploited in future drug discovery efforts.

Future Research Directions

Future investigations may explore:

  • Specific receptor binding profiles of (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride

  • Structure-activity relationships comparing R and S enantiomers

  • Development of derivatives with enhanced pharmacological properties

  • Therapeutic applications in specific disease models

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator